molecular formula C₁₁H₂₂FNO₄P B1140254 4-Ethoxyfluorophosphinyloxy TEMPO CAS No. 37566-53-3

4-Ethoxyfluorophosphinyloxy TEMPO

Cat. No. B1140254
CAS RN: 37566-53-3
M. Wt: 282.27
InChI Key:
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Description

Synthesis Analysis

TEMPO and its derivatives are synthesized through various methods, including photochemical synthesis, which involves the use of TEMPO as an oxygen atom donor in the formation of complex compounds. For instance, the synthesis of 1,4-dicarbonyl compounds from alkyne-containing aryl iodides via photochemical C-I bond cleavage, intramolecular cyclization, oxidation, and intermolecular radical coupling has been reported, with TEMPO playing a crucial role as the oxygen atom donor in these transformations (Xu et al., 2021).

Molecular Structure Analysis

The molecular structures of TEMPO derivatives are analyzed through techniques such as X-ray crystallography. These analyses reveal the arrangements and interactions at the molecular level, contributing to our understanding of their properties and reactivity. For instance, the crystal structure and potential ferromagnetism of 4-acetyloxy TEMPO have been studied to understand the origin of magnetic phenomena in organic free radicals (Wang Yu, 2002).

Chemical Reactions and Properties

TEMPO derivatives participate in a variety of chemical reactions, showcasing properties such as radical scavenging and acting as catalysts. For example, the nickel-catalyzed alkyl-alkyl cross-couplings of fluorinated secondary electrophiles, a general approach to the synthesis of compounds with a perfluoroalkyl substituent, demonstrate the role of TEMPO in inhibiting cross-coupling under certain conditions (Liang & Fu, 2015).

Physical Properties Analysis

The physical properties of TEMPO derivatives, such as their liquid-crystalline behavior, are influenced by their molecular structure. Studies on dissymmetric molecules, including TEMPO derivatives, reveal notable smectic properties and how molecular arrangements are influenced by fluorophilic and polar interactions (Duan et al., 1999).

Chemical Properties Analysis

The chemical properties of TEMPO derivatives, including their reactivity and stability, are crucial for their application in various fields. For example, the aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO showcases the catalytic abilities of TEMPO derivatives in facilitating complex chemical transformations (Han et al., 2011).

Scientific Research Applications

  • Electrochromic Devices : TEMPO has been used in electrochromic devices (ECDs), demonstrating high absorbance attenuation in the visible range and reversible cycling stability (Hu et al., 2009).

  • Cytotoxicity and Autophagy in Cells : 4-Methoxy-TEMPO, a TEMPO derivative, induces cytotoxicity, autophagy, and DNA damage in HepG2 cells through mechanisms involving reactive oxygen species (ROS) and MAPK signaling pathways (Zhang et al., 2018).

  • Fluorescent Probes for Biological Detection : Dihydroxycoumarins, when combined with 4-hydroxy-TEMPO, serve as highly selective fluorescent probes for detecting 4-hydroxy-TEMPO in aqueous solutions, applicable in clinical and research settings (Żamojć et al., 2015).

  • Dynamic Nuclear Polarization (DNP) Experiments : TOTAPOL, a biradical containing TEMPO molecules, enhances the efficiency of microwave-driven DNP experiments, useful in the study of proteins and nucleic acids (Song et al., 2006).

  • Wood Cellulose Oxidation : TEMPO and its derivatives are effective in the oxidation of wood cellulose, leading to the production of individualized and surface-oxidized cellulose nanofibrils (Iwamoto et al., 2010).

  • Organic Radical Batteries : Poly(4-methacryloyloxy-TEMPO), synthesized through group-transfer polymerization, shows promise as an active electrode material in rechargeable organic radical batteries (Bugnon et al., 2007).

  • All-Organic Redox Batteries : An all-organic redox cell employing 4-Oxo TEMPO has been investigated for its electrochemical properties, highlighting its potential in energy storage applications (Park et al., 2015).

  • Redox Shuttle Additives in Li-Ion Cells : TEMPO and its derivatives, used as redox shuttle additives in Li-ion cells, show stability and potential for enhancing battery safety and efficiency (Buhrmester et al., 2006).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound56.


Future Directions

The future directions for the use and study of 4-Ethoxyfluorophosphinyloxy TEMPO are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.


properties

InChI

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVLLLJUKXMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyfluorophosphinyloxy TEMPO

CAS RN

37566-53-3
Record name 4-(Ethoxyfluorophosphinyloxy)-TEMPO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
11
Citations
ZF Xu, R Affleck, P Wangikar, V Suzawa… - Biotechnology and …, 1994 - Wiley Online Library
Electrostatic forces are among the stabilizing interactions that contribute to the high degree of enzyme‐transition state complementarity. The active‐site polarity, which can differ …
Number of citations: 79 onlinelibrary.wiley.com
B Castillo, V Bansal, A Ganesan… - BMC …, 2006 - bmcbiotechnol.biomedcentral.com
… For our studies, lyophilized subtilisin Carlsberg was spin-labeled at the active site with a classic inhibitor for serine proteases: 4-ethoxyfluorophosphinyloxy-TEMPO (Figure 8). After …
Number of citations: 26 bmcbiotechnol.biomedcentral.com
DA Butterfield, J Colvin, J Liu, J Wang, L Bachas… - Analytica Chimica …, 2002 - Elsevier
The immobilization of biological molecules onto polymeric membranes to produce biofunctional membranes is used for selective catalysis, separation, analysis, and artificial organs. …
Number of citations: 14 www.sciencedirect.com
V Bansal, Y Delgado, MD Legault, G Barletta - Molecules, 2012 - mdpi.com
… Subtilisin Carlsberg was spin labeled at the active site Ser-221 with 4-ethoxyfluorophosphinyloxy-TEMPO. A 10-fold molar excess of free radical (1.0 M stock solution in chloroform) was …
Number of citations: 17 www.mdpi.com
RA DePaz, CC Barnett, DA Dale, JF Carpenter… - Archives of Biochemistry …, 2000 - Elsevier
The conformational stabilization of proteins by sucrose has been previously attributed to a preferential exclusion mechanism. The present study links this mechanism to stability against …
Number of citations: 81 www.sciencedirect.com
S Viswanath, J Wang, LG Bachas… - Biotechnology and …, 1998 - Wiley Online Library
Kinetic comparisons have been made between a randomly immobilized and a site‐specifically immobilized subtilisin BPN′ on microfiltration membranes of varying hydrophilicities in …
Number of citations: 76 onlinelibrary.wiley.com
AL Creagh, JM Prausnitz, HW Blanch - Enzyme and microbial technology, 1993 - Elsevier
Structural and catalytic properties of two enzymes—α-chymotrypsin and horse liver alcohol dehydrogenase (LADH)—are studied in bis(2-ethylhexyl) sodium sulfosuccinate (AOT)-…
Number of citations: 165 www.sciencedirect.com
PP Wangikar - 1995 - search.proquest.com
INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the origi Page 1 INFORMATION TO USERS This manuscript …
Number of citations: 2 search.proquest.com
R Affleck, DS Clark, S Kamat… - Biotechnology and …, 1994 - Wiley Online Library
We have investigated the effect of pressure on structural properties of subtilisin solubilized in reversed micelles of Tween‐85/isopropanol in hexane. Electron paramagnetic resonance (…
Number of citations: 18 onlinelibrary.wiley.com
AL Creagh - 1992 - search.proquest.com
Reverse micelles offer a unique environment for enzymatic reactions. Water-soluble enzymes and cofactors can be solubilized in the aqueous core; interfacially-active enzymes and …
Number of citations: 3 search.proquest.com

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